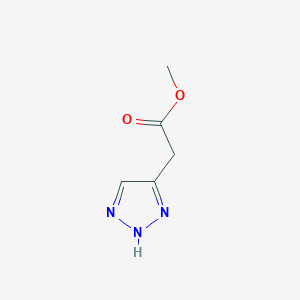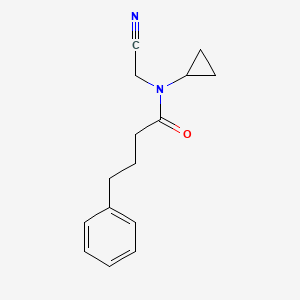![molecular formula C13H11N5O3 B2973069 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338683-32-1](/img/structure/B2973069.png)
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known to be a part of many active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
An efficient one-pot method has been developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,4-oxadiazole compound can vary depending on its substituents. For example, a certain 1,2,4-oxadiazole compound was found to be a white solid with a melting point of 106.6–108.1 °C .
Applications De Recherche Scientifique
Pharmacology: Antimicrobial Agents
The oxadiazole ring is known for its antimicrobial properties. Compounds featuring this motif have been studied for their potential to act as novel antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria .
Medicinal Chemistry: Cancer Therapy
Some derivatives of 1,2,4-oxadiazole have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which are relevant to cancer therapy. This suggests that our compound could be explored for its anticancer properties, particularly in targeted therapies .
Neurodegenerative Diseases: Parkinson’s Disease
The oxadiazole ring is also present in drugs like opicapone, which is used as adjunctive therapy in Parkinson’s disease. This implies that our compound may have applications in the treatment of neurodegenerative diseases by modulating relevant biological pathways .
Cardiovascular Research: Hypertension Medication
Azilsartan, a drug used for hypertension, contains the oxadiazole ring. This indicates that the compound could be investigated for its potential use in cardiovascular research, specifically for managing blood pressure .
Organic Synthesis: Heterocycle Formation
Due to the low aromaticity and the presence of a weak O–N bond in the oxadiazole ring, these compounds can rearrange into other heterocycles. This property is valuable in organic synthesis, where the compound could be used as a precursor for the formation of various heterocyclic structures .
Material Science: OLEDs and Sensors
The oxadiazole derivatives have been utilized in the development of OLEDs (Organic Light-Emitting Diodes) and sensors. This suggests that our compound could be relevant in the field of material science for creating advanced electronic and photonic devices .
Agricultural Chemistry: Insecticides
In the agricultural sector, certain oxadiazole derivatives have been employed as insecticides. This application could be explored for our compound, potentially leading to the development of new, more effective pest control solutions .
Geriatric Medicine: Age-Related Diseases
Compounds with the oxadiazole structure have been investigated as agents for treating age-related diseases. This opens up research possibilities for our compound in geriatric medicine, aiming to improve the quality of life for the elderly .
Mécanisme D'action
Target of Action
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Safety and Hazards
While specific safety and hazard information for your compound is not available, it’s important to note that compounds containing the 1,2,4-oxadiazole moiety can have varying safety profiles. For example, a certain 3-ethyl-1,2,4-oxadiazol compound has been classified as an eye irritant, skin irritant, and a substance that may cause respiratory irritation .
Orientations Futures
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, material science, and the development of high-energy molecules .
Propriétés
IUPAC Name |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-2-10-16-12(21-17-10)8-3-4-14-11(5-8)18-6-9(13(19)20)15-7-18/h3-7H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZHKKVJODKKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2972986.png)


![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2972990.png)



![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-methoxyphenyl)acetamide](/img/structure/B2972995.png)

![Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2972999.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)